molecular formula C9H8BrClO4S B2489512 Ethyl 3-bromo-5-(chlorosulfonyl)benzoate CAS No. 1155912-18-7

Ethyl 3-bromo-5-(chlorosulfonyl)benzoate

Cat. No.: B2489512
CAS No.: 1155912-18-7
M. Wt: 327.57
InChI Key: ZNGKJWCNQBKXBR-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-5-(chlorosulfonyl)benzoate is a useful research compound. Its molecular formula is C9H8BrClO4S and its molecular weight is 327.57. The purity is usually 95%.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-bromo-5-(chlorosulfonyl)benzoate can be synthesized through a multi-step process involving the bromination and chlorosulfonation of benzoic acid derivatives. The typical synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but may involve optimized reaction conditions, such as higher temperatures, pressures, and the use of continuous flow reactors to increase yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-5-(chlorosulfonyl)benzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorosulfonyl groups can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Reduction: The compound can be reduced to form corresponding sulfonamides or sulfonic acids.

    Oxidation: The ester group can be oxidized to form carboxylic acids.

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzoates.

    Reduction: Formation of sulfonamides or sulfonic acids.

    Oxidation: Formation of carboxylic acids.

Scientific Research Applications

Ethyl 3-bromo-5-(chlorosulfonyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-bromo-5-(chlorosulfonyl)benzoate involves its interaction with molecular targets through its functional groups. The bromine and chlorosulfonyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with biological targets.

Comparison with Similar Compounds

Ethyl 3-bromo-5-(chlorosulfonyl)benzoate can be compared with other similar compounds such as:

  • Ethyl 3-bromo-4-(chlorosulfonyl)benzoate
  • Ethyl 3-bromo-5-(methylsulfonyl)benzoate
  • Ethyl 3-chloro-5-(chlorosulfonyl)benzoate

Uniqueness

This compound is unique due to the specific positioning of the bromine and chlorosulfonyl groups, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of specialized compounds .

Properties

IUPAC Name

ethyl 3-bromo-5-chlorosulfonylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO4S/c1-2-15-9(12)6-3-7(10)5-8(4-6)16(11,13)14/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNGKJWCNQBKXBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)Br)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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